molecular formula C14H20ClNO2 B8771153 L-threo-Methylphenidate hydrochloride CAS No. 29419-95-2

L-threo-Methylphenidate hydrochloride

Cat. No.: B8771153
CAS No.: 29419-95-2
M. Wt: 269.77 g/mol
InChI Key: JUMYIBMBTDDLNG-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A central nervous system stimulant used most commonly in the treatment of ATTENTION DEFICIT DISORDER in children and for NARCOLEPSY. Its mechanisms appear to be similar to those of DEXTROAMPHETAMINE. The d-isomer of this drug is referred to as DEXMETHYLPHENIDATE HYDROCHLORIDE.

Properties

CAS No.

29419-95-2

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

methyl (2S)-2-phenyl-2-[(2S)-piperidin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m0./s1

InChI Key

JUMYIBMBTDDLNG-QNTKWALQSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Isomeric SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reaction vessel, 100 gm methylphenidate, 1000 ml isopropyl alcohol were mixed at 30 to 35° C., cool the mixture to 10 to 15° C. To this mixture Isopropanol hydrochloride solution (18-20% HCl (dry) in isopropyl alcohol) was added by maintaining the reaction mass below 15° C. This was maintained for about 5 hours at 30° C., cooled to 10° C. and filtered to isolate methylphenidate hydrochloride. The precipitate was washed with isopropyl alcohol and dried at 60 to 70° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Isopropanol hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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